AD-mix-α (Technical Grade)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

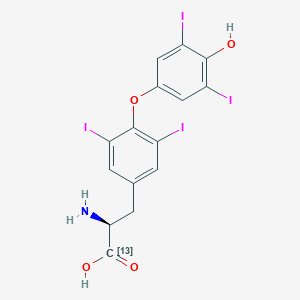

AD-mix-α is a reagent used for Sharpless Asymmetric Dihydroxylation reactions . It has been used in the asymmetric dihydroxylation (AD) step of synthesizing the (+)-enantiomeric form of a potent anti-inflammatory methyl picolinate alkaloid from methyl 5-bromopicolinate .

Synthesis Analysis

AD-mix-α is a mixture that contains a chiral ligand (DHQ)2 PHAL . It is employed in the Sharpless Asymmetric Dihydroxylation of (E, E)- or (E, Z)-1,3-dienoates . It is also used in the preparation of ß-hydroxy-γ-lactones from ß,γ-unsaturated esters .Chemical Reactions Analysis

AD-mix-α acts as an asymmetric catalyst for various chemical reactions, including the Sharpless asymmetric dihydroxylation of alkenes . It is used for Sharpless Asymmetric Dihydroxylation reactions .Applications De Recherche Scientifique

Synthesis of Anti-inflammatory Alkaloids

AD-mix-α plays a crucial role in the synthesis of enantiomerically pure anti-inflammatory alkaloids. It is used in the asymmetric dihydroxylation step to synthesize the (+)-enantiomeric form of potent anti-inflammatory methyl picolinate alkaloid from methyl 5-bromopicolinate . This process is vital for creating drugs with fewer side effects due to their enantiopurity.

Sharpless Asymmetric Dihydroxylation

The reagent is employed in the Sharpless Asymmetric Dihydroxylation (AD) of (E, E)- or (E, Z)-1,3-dienoates . This reaction is a cornerstone in organic synthesis, allowing for the preparation of chiral diols with high enantioselectivity, which are important building blocks in pharmaceuticals and fine chemicals.

Preparation of β-Hydroxy-γ-Lactones

AD-mix-α is utilized in the preparation of β-hydroxy-γ-lactones from β,γ-unsaturated esters . These lactones are significant due to their presence in numerous natural products and pharmaceuticals, serving as key intermediates in the synthesis of various bioactive molecules.

Antibacterial Drug Development

In the field of medicinal chemistry, AD-mix-α is a candidate for developing drugs to treat hypertension and bacterial infections. It acts as an inhibitor of the enzyme DNA gyrase, which is crucial for bacterial cell division and DNA replication, showing effectiveness against Pseudomonas aeruginosa and other Gram-negative bacteria .

Enzyme Inhibition Studies

AD-mix-α’s ability to inhibit DNA gyrase makes it a valuable tool for studying enzyme inhibition. Its kinetic and functional properties are similar to those of glycopeptide antibiotics like vancomycin, providing insights into the mechanisms of antibiotic resistance and the development of new antibacterial agents .

Catalytic Asymmetric Synthesis

As a catalyst, AD-mix-α is used in various asymmetric synthesis reactions beyond dihydroxylation. Its role in introducing chirality to molecules is essential for the production of enantiomerically pure substances, which are increasingly demanded in the pharmaceutical industry for their improved efficacy and safety profiles .

Mécanisme D'action

Safety and Hazards

AD-mix-α (Technical Grade) is classified as causing skin irritation (Category 2), eye irritation (Category 2), respiratory irritation (Category 3), and long-term (chronic) aquatic hazard (Category 2) . It is advised to avoid breathing dust, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Orientations Futures

AD-mix-α is widely used in various organic synthesis reactions, such as hydrogenation, addition, and carbonylation reactions, to improve yield and reduce the generation of by-products . Although it has no direct applications in the medical field, it plays an important role in the pharmaceutical industry and chemical research .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of AD-mix-α (Technical Grade) involves a series of reactions starting from commercially available starting materials.", "Starting Materials": ["2,3-dichlorobenzonitrile", "2,6-dimethylphenylacetic acid", "4-(dimethylamino)pyridine", "triethylamine", "ethyl acetate", "methanol", "water", "sodium hydroxide", "hydrochloric acid"], "Reaction": ["Step 1: 2,3-dichlorobenzonitrile is reacted with 2,6-dimethylphenylacetic acid in the presence of 4-(dimethylamino)pyridine and triethylamine in ethyl acetate to form the intermediate product.", "Step 2: The intermediate product is then treated with a solution of sodium hydroxide in water to form the final product.", "Step 3: The crude product is purified by recrystallization using methanol and hydrochloric acid."] } | |

Numéro CAS |

153130-59-7 |

Formule moléculaire |

C₄₈H₅₄N₆O₄·x(K₂CO₃)·x(K₂OsO₄·2H₂O)·x(K |

Synonymes |

AD-mix-alpha |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602725.png)

![1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N-methyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride](/img/structure/B602729.png)

![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B602730.png)

![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602734.png)